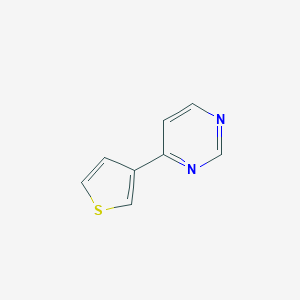
4-(Thiophen-3-yl)pyrimidine
Übersicht
Beschreibung
“4-(Thiophen-3-yl)pyrimidine” is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and thiophene, a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of thiophene-linked pyrimidopyrimidines involves cyclising thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting 4-substituted-6-thiophenopyrimidines are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions with POCl3 in the presence of DMF and aniline lead to the formation of additional compounds .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been confirmed by elemental analysis and spectral studies . The mass spectra showed a molecular ion peak at m/z 351, which is in agreement with the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclisation, refluxing, and nucleophilic substitution . These reactions lead to the formation of a variety of compounds with potential pharmaceutical applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be determined through various analyses. For instance, the IR spectrum of one derivative showed an absorption band at 3323 cm−1 due to OH stretching . The compound also has a molecular weight of 175.25 .Wissenschaftliche Forschungsanwendungen
Charge Transfer Materials
4,6-di(thiophen-2-yl)pyrimidine and its derivatives have been studied for their potential as efficient charge transfer materials. These materials, possessing alternate pi-rich and pi-poor units, have been shown to facilitate intra-molecular charge transfer. Their properties, such as ionization potentials, electron affinities, and reorganization energies, have been analyzed, indicating potential applications in semiconductors and electronic devices (Irfan, 2014).
Antioxidant and Anti-inflammatory Properties
Derivatives of 4-(thiophen-3-yl)pyrimidine have been synthesized with antioxidant and anti-inflammatory properties. These compounds have been found to exhibit potent activities both in vitro and in vivo, offering potential applications in pharmaceutical and therapeutic fields (Shehab et al., 2018).
Antimicrobial Applications
Novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, synthesized using 1,3-di(thiophen-2-yl)prop-2-en-1-one, have demonstrated mild antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Gomha et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of 4,6-di(thiophen-2-yl)pyrimidine and its derivatives have been explored. These studies are significant for the development of materials with specific optoelectronic characteristics, useful in various semiconductor devices (Irfan et al., 2019).
Liquid Crystalline Materials
Thiophene-pyrimidine moieties have been incorporated into heterocyclic liquid crystalline materials. The study of these materials has provided insights into the effects of heterocyclic rings on the liquid crystalline behavior of mesogens, which can be applied in the design of advanced liquid crystal displays and other related technologies (Sharma et al., 2003).
Wirkmechanismus
While the exact mechanism of action of “4-(Thiophen-3-yl)pyrimidine” is not specified in the retrieved papers, pyrimidines are known to have a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . They are also important constituents of nucleic acids, vitamins, and coenzymes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDXQWEIIXSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313873 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19084-28-7 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19084-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(dibenzo[b,d]thien-4-yloxy)-2-methylpropanoate](/img/structure/B428883.png)
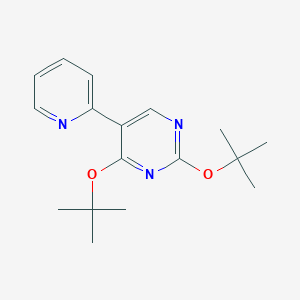
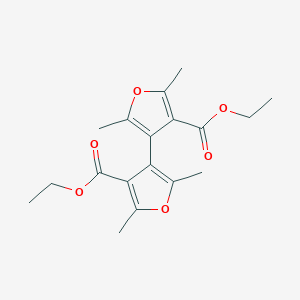


![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)

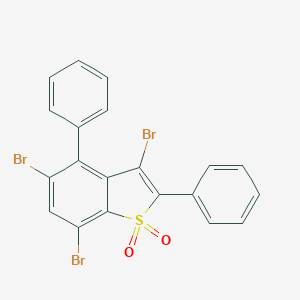
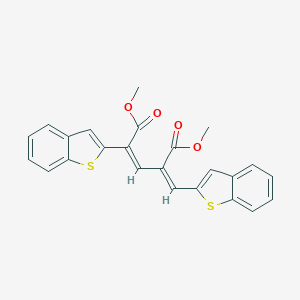
![Ethyl 2-{[6-(2-ethoxy-1,1-dimethyl-2-oxoethoxy)dibenzo[b,d]thien-4-yl]oxy}-2-methylpropanoate](/img/structure/B428898.png)
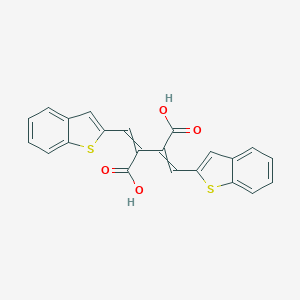
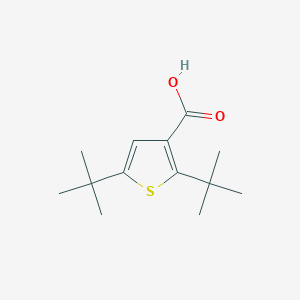
![2-methyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428903.png)

